molecular formula C43H56I2N2O B12597049 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide CAS No. 651049-11-5

4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide

Cat. No.: B12597049
CAS No.: 651049-11-5
M. Wt: 870.7 g/mol
InChI Key: NPHGFOQQNGNAPS-UHFFFAOYSA-L
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Description

“4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide” is a cationic organic compound featuring a fluorene-derived backbone functionalized with pyridinium groups and decyl alkyl chains. The central 9-oxo-fluorene moiety provides structural rigidity and electron-withdrawing characteristics, while the pyridinium groups impart ionic functionality, stabilized by iodide counterions. The long decyl chains enhance solubility in non-polar environments and may facilitate self-assembly in supramolecular systems .

Properties

CAS No.

651049-11-5

Molecular Formula

C43H56I2N2O

Molecular Weight

870.7 g/mol

IUPAC Name

2,7-bis(1-decylpyridin-1-ium-4-yl)fluoren-9-one;diiodide

InChI

InChI=1S/C43H56N2O.2HI/c1-3-5-7-9-11-13-15-17-27-44-29-23-35(24-30-44)37-19-21-39-40-22-20-38(34-42(40)43(46)41(39)33-37)36-25-31-45(32-26-36)28-18-16-14-12-10-8-6-4-2;;/h19-26,29-34H,3-18,27-28H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

NPHGFOQQNGNAPS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C5=CC=[N+](C=C5)CCCCCCCCCC.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide typically involves multiple steps. One common method starts with the preparation of the fluorene core, which is then functionalized with pyridinium groups. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide can undergo various chemical reactions, including:

    Oxidation: The fluorene core can be oxidized to form quinone derivatives.

    Reduction: The pyridinium groups can be reduced to form pyridine derivatives.

    Substitution: Halogenation or alkylation reactions can occur at the pyridinium groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorene core can yield fluorenone derivatives, while reduction of the pyridinium groups can produce pyridine derivatives.

Scientific Research Applications

4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of 4,4’-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes or receptors. The fluorene core can intercalate with DNA, while the pyridinium groups can interact with cellular membranes, leading to potential antimicrobial effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Fluorene vs. Carbazole Derivatives

  • Target Compound : The 9-oxo-fluorene core is electron-deficient due to the ketone group, favoring charge-transfer interactions.
  • 4,4’-(9H-Carbazole-2,7-diyl)bis(1-butyl-pyridin-1-ium) Dibromide (CPDB) : The carbazole core is electron-rich, enhancing π-π stacking and fluorescence properties. Shorter butyl chains reduce hydrophobic interactions compared to the decyl chains in the target compound .

Fluorene vs. Bithiophene Derivatives

  • 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide: The bithiophene core increases conjugation length and redox activity, suitable for organic electronics. However, methyl substituents limit solubility in non-polar media compared to the decyl chains in the target compound .

Alkyl Chain Length and Counterion Effects

Property Target Compound (Decyl, I⁻) CPDB (Butyl, Br⁻) Methylpyridinium-Bithiophene (Methyl, I⁻)
Alkyl Chain Length C10 (hydrophobic) C4 (moderate solubility) C1 (hydrophilic)
Counterion Iodide Bromide Iodide
Solubility High in organic solvents Moderate in polar solvents Low in non-polar solvents
Thermal Stability Likely high (long chains) Moderate Lower (shorter chains)
  • Decyl Chains : The long alkyl chains in the target compound improve solubility in organic solvents (e.g., chloroform, toluene) and promote micelle formation or lipid bilayer integration .
  • Iodide vs. Bromide : Iodide’s larger size and lower hydration energy enhance ionic mobility, which may benefit charge transport in electrochemical applications .

Functional and Application Comparisons

  • Supramolecular Host-Guest Systems : CPDB (butyl-pyridinium) forms stable complexes with cucurbit[8]uril due to balanced hydrophobicity. The target compound’s decyl chains may enable stronger hydrophobic binding but could sterically hinder guest inclusion .
  • Electronic Materials : Bithiophene derivatives exhibit superior charge carrier mobility, whereas the 9-oxo-fluorene core in the target compound may stabilize excited states for luminescent applications .
  • Polymer Precursors : Boronate ester fluorene derivatives (e.g., 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)) are used in Suzuki couplings for conjugated polymers, contrasting with the ionic nature of the target compound, which is more suited for electrolytes or surfactants .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Alkyl Chain Counterion Molecular Weight (g/mol) Key Applications
4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide 9-Oxo-fluorene Decyl (C10) I⁻ ~950 (estimated) Supramolecular chemistry, optoelectronics
4,4’-(9H-Carbazole-2,7-diyl)bis(1-butyl-pyridin-1-ium) dibromide (CPDB) Carbazole Butyl (C4) Br⁻ ~750 Host-guest systems
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide Bithiophene Methyl (C1) I⁻ ~650 Organic electronics

Biological Activity

The compound 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is a derivative of fluorene that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₃₁H₃₃I₂N₂O
  • Molecular Weight : 615.5 g/mol

The compound features a fluorene backbone with pyridinium moieties, which are known for their biological activity.

Antimicrobial Activity

Recent studies have reported the antimicrobial efficacy of various fluorene derivatives. A related study on 9-fluorenone Schiff base derivatives indicated significant antibacterial activity against several strains of bacteria, including E. coli and S. aureus. The zone of inhibition ranged from 11.8 mm to 19.4 mm at a concentration of 100 µg/ml .

Table 1: Antibacterial Activity of Fluorene Derivatives

Compound NameZone of Inhibition (mm)Bacterial Strain
Fluoren-9-ylidene-hydrazine19.4E. coli
Fluoren-9-one oxime18.0S. aureus
N,N'-Bis-fluoren-9-ylidene-diamine17.9Pseudomonas aeruginosa

These results suggest that modifications to the fluorene structure can enhance antibacterial properties, indicating potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of fluorene derivatives has also been investigated. For instance, compounds derived from 9-fluorenone have shown promising results in inhibiting cancer cell proliferation. Studies indicate that certain Schiff base complexes exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Case Study: Anticancer Activity of Fluorene Derivatives
In a study evaluating the anticancer activity of several fluorene derivatives, it was found that specific metal complexes formed with these compounds exhibited effective inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspases .

The biological activity of 4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis(1-decylpyridin-1-ium) diiodide is hypothesized to involve:

  • Intercalation into DNA : The planar structure of the fluorene moiety allows it to intercalate between DNA bases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.
  • Inhibition of Enzymatic Activity : The pyridinium groups may interact with various enzymes involved in cellular metabolism, further contributing to its biological effects.

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